![molecular formula C18H21N3O3S3 B2847610 N-[[4-(azepan-1-ylsulfonyl)phenyl]carbamothioyl]thiophene-2-carboxamide CAS No. 642956-79-4](/img/structure/B2847610.png)

N-[[4-(azepan-1-ylsulfonyl)phenyl]carbamothioyl]thiophene-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

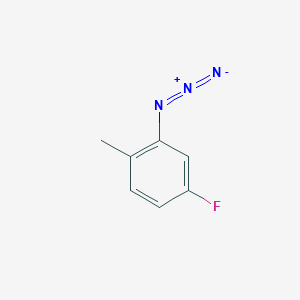

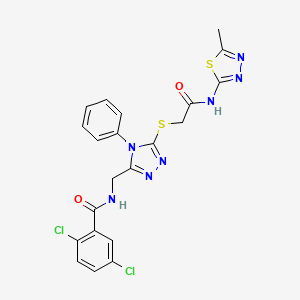

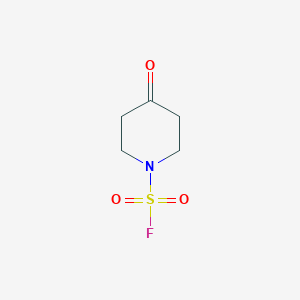

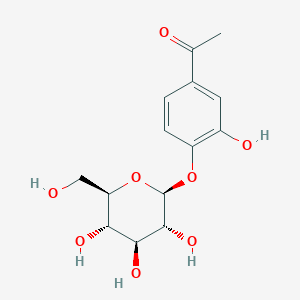

“N-[[4-(azepan-1-ylsulfonyl)phenyl]carbamothioyl]thiophene-2-carboxamide” is a chemical compound with the molecular formula C18H21N3O3S3 . It is a complex organic molecule that contains azepane, phenyl, carbamothioyl, and thiophene groups .

Molecular Structure Analysis

The molecular structure of this compound is complex, containing multiple functional groups including azepane, phenyl, carbamothioyl, and thiophene . The exact structure would require further analysis using techniques such as X-ray crystallography or NMR spectroscopy.Physical and Chemical Properties Analysis

This compound has a molecular weight of 423.57264 . Other physical and chemical properties such as melting point, boiling point, and density are not mentioned in the search results and would require further investigation.Applications De Recherche Scientifique

Green Synthesis and Antimicrobial Activity

A study explored the synthesis of thiophenyl pyrazoles and isoxazoles using a green approach, which involved 1,3-dipolar cycloaddition methodology. Some synthesized compounds demonstrated significant antibacterial activity against B. subtilis and antifungal activity against A. niger, indicating potential applications in developing new antimicrobial agents (Sowmya et al., 2018).

Catalytic Applications in Asymmetric Transfer Hydrogenation

Another research focused on chiral (η6-p-cymene)ruthenium(II) complexes containing monodentate acylthiourea ligands, including N-((1-phenylethyl)carbamothioyl)thiophene-2-carboxamide. These complexes were efficient catalysts for the asymmetric transfer hydrogenation of ketones, demonstrating their potential in catalytic applications (Sheeba et al., 2014).

Structural Characterization and Potential Applications

The synthesis and characterization of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives were described, focusing on their crystal structures. Such detailed structural analyses can pave the way for the design of novel compounds with specific properties for material science or pharmaceutical applications (Özer et al., 2009).

Novel Synthesis Methods and Antitumor Activities

Research into novel thiourea derivatives and their metal complexes revealed not only new synthesis methods but also potential applications in the field of antitumor activities. These studies highlight the versatility of thiourea derivatives in medicinal chemistry, offering pathways to new drug development (Yeşilkaynak et al., 2017).

Corrosion Inhibition

The corrosion inhibition properties of N-(phenylcarbamothioyl)benzamide on mild steel in acidic medium were investigated, indicating the potential application of such compounds in protecting metals from corrosion, which is crucial for various industrial applications (Gopiraman et al., 2012).

Propriétés

IUPAC Name |

N-[[4-(azepan-1-ylsulfonyl)phenyl]carbamothioyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O3S3/c22-17(16-6-5-13-26-16)20-18(25)19-14-7-9-15(10-8-14)27(23,24)21-11-3-1-2-4-12-21/h5-10,13H,1-4,11-12H2,(H2,19,20,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOIGDZXOHOYRFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-amino-6,7-dihydro-5H-cyclopenta[d]pyrimidine-5-carboxylic acid](/img/structure/B2847527.png)

![6-Cyclopentyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2847528.png)

![N-Cyclopropyl-1-[6-[2-(3,4-dimethylanilino)-2-oxoethyl]sulfanylpyrimidin-4-yl]pyrazole-3-carboxamide](/img/structure/B2847535.png)

![1-(4-bromo-3-methylphenyl)-5-(3-methoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2847536.png)

![N-([2,3'-bipyridin]-3-ylmethyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2847537.png)

![1-[(2-Chloroethyl)sulfanyl]-2-fluorobenzene](/img/structure/B2847540.png)

![N-[[1-(2-Fluoropyridine-4-carbonyl)piperidin-2-yl]methyl]benzamide](/img/structure/B2847544.png)

![1-Methyl-4-{[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]methyl}piperidine](/img/structure/B2847545.png)

![N-(3-(methylthio)phenyl)-2-(3-oxo-8,9,10,11-tetrahydrobenzo[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2847546.png)